molecular formula C17H19N3O4S B194791 Omeprazole-N-oxide CAS No. 176219-04-8

Omeprazole-N-oxide

Cat. No. B194791
M. Wt: 361.4 g/mol
InChI Key: QZVDQETYNOBUPJ-UHFFFAOYSA-N
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Description

Omeprazole-N-oxide is a metabolite of the gastric proton pump inhibitor omeprazole . It is also a potential impurity found in commercial preparations of omeprazole . Omeprazole is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .


Synthesis Analysis

The synthesis of Omeprazole involves the formation of an ester of the 5-methoxy thiobenzimidazole followed by coupling of the ester with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine . An optimization of the synthetic procedure for production of Omeprazole has been proposed, which is based on a greener process demanding less organic solvent, exhibiting enhanced energy- and time-efficiency .


Molecular Structure Analysis

The molecular structure of Omeprazole-N-oxide is represented by the formula C17H19N3O4S . The structure of Omeprazole, the parent compound of Omeprazole-N-oxide, is centered at the sulfur atom of the methylsulfinyl bridge between the pyridine and the benzimidazole rings .


Chemical Reactions Analysis

Omeprazole-N-oxide is a product of the metabolism of Omeprazole. The transformation of Omeprazole in acid is required to inhibit the H+ K±ATPase in vitro and in vivo, whereas intact Omeprazole is devoid of inhibitory action .

Scientific Research Applications

  • Biosensing Applications : A study by Mohamed et al. (2017) developed a highly sensitive biosensor using graphene oxide, multiwalled carbon nanotubes, and pyrogallol for the determination of Omeprazole. This sensor demonstrated potential for clinical analysis, quality control, and routine drug determination in pharmaceutical formulations (Mohamed, Yehia, Banks, & Allam, 2017).

  • Liver Protective Effects : Kotsuka et al. (2021) investigated Omeprazole's effects on rat models of liver injury. They found that Omeprazole increased survival and reduced inflammation, suggesting potential liver protective properties (Kotsuka et al., 2021).

  • Cytochrome P450 Induction : Diaz et al. (1990) reported that Omeprazole acts as an inducer of cytochrome P450 in humans, both in vitro and in vivo. This could impact the metabolism of xenobiotics oxidized by this enzyme system (Diaz et al., 1990).

  • Environmental Toxicity : Seoane et al. (2017) studied the ecotoxicity of Omeprazole on the marine microalga Tetraselmis suecica. Their findings suggested that Omeprazole could disturb pH homeostasis in non-target organisms and lead to rapid cell death at high concentrations (Seoane, Esperanza, & Cid, 2017).

  • Electrochemical Behavior : Jorge et al. (2010) explored the electrochemical redox behavior of Omeprazole, revealing its pH-dependent oxidation and reduction processes. This study contributes to understanding the electrochemical properties of Omeprazole (Jorge, Pontinha, & Oliveira‐Brett, 2010).

  • Oxidative Damage and Toxicogenetics : Paz et al. (2019) evaluated the oxidative effects of Omeprazole and its interactions with antioxidants. Their study suggested that antioxidants might modulate the oxidative damage caused by Omeprazole (Paz et al., 2019).

  • Renal Effects : Myers, McLaughlin, and Hollomby (2001) reported a case of acute interstitial nephritis related to Omeprazole use, highlighting its potential adverse effects on renal function (Myers, McLaughlin, & Hollomby, 2001).

  • Antioxidant Properties : Biswas et al. (2003) discovered that Omeprazole acts as a potent antioxidant and antiapoptotic molecule, suggesting a significant role in gastroprotection beyond its acid inhibitory effects (Biswas et al., 2003).

Safety And Hazards

Omeprazole-N-oxide, like Omeprazole, should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The development of Omeprazole and its derivatives, including Omeprazole-N-oxide, continues to be a topic of interest in pharmaceutical research. Future directions may include further optimization of the synthesis process, exploration of new therapeutic applications, and continued investigation of the drug’s pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-20(21)15(11(2)16(10)24-4)9-25(22)17-18-13-6-5-12(23-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVDQETYNOBUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omeprazole-N-oxide

CAS RN

176219-04-8
Record name Omeprazole-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176219048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 176219-04-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE-N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W21KSG6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PC Ray, V Mittapelli, A Rohatgi… - Synthetic …, 2007 - Taylor & Francis
Different substituted 2‐chloromethylpyridyl derivatives (6a–d) were oxidized with mCPBA to give the respective 2‐chloromethylpyridine‐N‐oxide derivatives (7a–d) at low temperature, …
Number of citations: 7 www.tandfonline.com
Y Shirasaka, JE Sager, JD Lutz, C Davis… - Drug Metabolism and …, 2013 - ASPET
The aim of this study was to evaluate the contribution of metabolites to drug-drug interactions (DDI) using the inhibition of CYP2C19 and CYP3A4 by omeprazole and its metabolites as …
Number of citations: 103 dmd.aspetjournals.org
RK Seshadri, TV Raghavaraju, IE Chakravarthy - Scientia Pharmaceutica, 2013 - mdpi.com
A gradient reversed-phase liquid chromatographic (RP-LC) method was developed for the quantitative estimation of impurities in the pharmaceutical dosage form of Omeprazole and …
Number of citations: 13 www.mdpi.com
HK Trivedi, MC Patel - Int J Chem Tech Research, 2010 - academia.edu
1.0 Abstract: A simple reversed-phase high performance liquid chromatography has been developed and employed for the analysis of Omeprazole and its related substances in bulk …
Number of citations: 8 www.academia.edu
LF Easterling, R Yerabolu, R Kumar… - Analytical …, 2020 - ACS Publications
… The most basic site of the neutral omeprazole N-oxide is the tertiary nitrogen in the … including omeprazole, omeprazole sulfone, omeprazole N-oxide, and quetiapine sulfoxide. Fragment …
Number of citations: 11 pubs.acs.org
JY Kong, RT Hilger, C Jin, R Yerabolu… - Analytical …, 2019 - ACS Publications
… to react with protonated omeprazole N-oxide via reactions … proton affinity calculated for omeprazole N-oxide (at the B3LYP/… for calculating the proton affinity of omeprazole-N-oxide. …
Number of citations: 12 pubs.acs.org
K Gupta, SB Roy, I Singhvi - … Journal of Pharmaceutics and Drug Analysis, 2015 - neliti.com
Ulcerative colitis (UC) is one of the inflammatory bowel diseases that lead to formation of ulcers or sores withinflammation along the inside of the colon. The sores generated found to …
Number of citations: 0 www.neliti.com
LF Easterling - 2020 - search.proquest.com
… The proton affinities for omeprazole and omeprazole N-oxide were calculated for this chapter using previously described methods.The lowest energy conformers of both the neutral and …
Number of citations: 5 search.proquest.com
L MC MK, M NO, P SI, BA ME
Number of citations: 0
李锐, 徐金梅, 孙卫东, 邬向东 - Journal of Instrumental Analysis, 2019 - new.fxcsxb.com
… -quadrupole ion trap mass spectrometric(HPLC-QTRAP-MS/MS)method was developed for the determination of two potential genotoxic impurities residues,ieomeprazole N-oxide(…
Number of citations: 1 new.fxcsxb.com

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